molecular formula C10H8BrNO2 B8602397 6-bromospiro[4H-1,4-benzoxazine-2,1'-cyclopropane]-3-one

6-bromospiro[4H-1,4-benzoxazine-2,1'-cyclopropane]-3-one

Cat. No. B8602397
M. Wt: 254.08 g/mol
InChI Key: WBJKUJQWVVFJAS-UHFFFAOYSA-N
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Patent
US09376441B2

Procedure details

A solution of 1 M Borane-THF complex in THF (2.6 mL) was added to a solution of 6-bromospiro[benzo[b][1,4]oxazine-2,1′-cyclopropan]-3(4H)-one 7.21 (135 mg, 0.53 mmol) in THF (1.5 mL) at room temperature. Mixture was heated at 75° C. for 16 hours. After cooling to room temperature, reaction mixture was quenched with methanol, diluted with ethyl acetate, and washed with sat. NaHCO3 (aq). Layers were separated and aqueous was extracted with ethyl acetate. Combined organics were washed with brine, dried (Na2SO4), filtered, and concentrated under reduced pressure to yield 6-bromo-3,4-dihydrospiro[benzo[b][1,4]oxazine-2,1′-cyclopropane] 7.23 (127 mg), which was used without further purification. LCMS-ESI+ (m/z): [M+H]+ calcd for C10H11BrNO: 239.99; found: 239.96.
Quantity
135 mg
Type
reactant
Reaction Step One
Name
Quantity
2.6 mL
Type
solvent
Reaction Step One
Name
Quantity
1.5 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[Br:1][C:2]1[CH:14]=[CH:13][C:5]2[O:6][C:7]3([C:10](=O)[NH:11][C:4]=2[CH:3]=1)[CH2:9][CH2:8]3>C1COCC1>[Br:1][C:2]1[CH:14]=[CH:13][C:5]2[O:6][C:7]3([CH2:10][NH:11][C:4]=2[CH:3]=1)[CH2:9][CH2:8]3

Inputs

Step One
Name
Quantity
135 mg
Type
reactant
Smiles
BrC1=CC2=C(OC3(CC3)C(N2)=O)C=C1
Name
Quantity
2.6 mL
Type
solvent
Smiles
C1CCOC1
Name
Quantity
1.5 mL
Type
solvent
Smiles
C1CCOC1

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
75 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
After cooling to room temperature
CUSTOM
Type
CUSTOM
Details
reaction mixture
CUSTOM
Type
CUSTOM
Details
was quenched with methanol
ADDITION
Type
ADDITION
Details
diluted with ethyl acetate
WASH
Type
WASH
Details
washed with sat. NaHCO3 (aq)
CUSTOM
Type
CUSTOM
Details
Layers were separated
EXTRACTION
Type
EXTRACTION
Details
aqueous was extracted with ethyl acetate
WASH
Type
WASH
Details
Combined organics were washed with brine
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried (Na2SO4)
FILTRATION
Type
FILTRATION
Details
filtered
CONCENTRATION
Type
CONCENTRATION
Details
concentrated under reduced pressure

Outcomes

Product
Name
Type
product
Smiles
BrC1=CC2=C(OC3(CC3)CN2)C=C1
Measurements
Type Value Analysis
AMOUNT: MASS 127 mg
YIELD: CALCULATEDPERCENTYIELD 99.8%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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